N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C15H17N5O2S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 363.08236715 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory Applications
Research on 1,2,4-Triazole-based derivatives, including structures similar to the specified compound, has shown promising anti-inflammatory activity. These compounds were synthesized and tested for their in vitro and in vivo anti-inflammatory activities. For instance, certain derivatives displayed significant edema inhibition in animal models, indicating their potential as anti-inflammatory agents with an improved gastrointestinal safety profile and lower ulcerogenic potential compared to standard treatments (Tariq et al., 2018).
Antimicrobial Applications
Another significant application area is the development of antimicrobial agents. Various synthesized derivatives have been screened for their antimicrobial activity against a range of bacterial and fungal pathogens. Certain compounds exhibited excellent antibacterial activity, surpassing that of commercial antibacterial agents, thus showcasing the compound's relevance in addressing microbial resistance (Liao et al., 2017).
Anticancer Applications
Derivatives of the compound have also been evaluated for their anticancer properties. The synthesis and biological evaluation of these derivatives revealed that some compounds possess selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents. The ability to induce apoptosis in cancer cells, albeit not as high as the standard cisplatin, further underlines the compound's utility in cancer research (Evren et al., 2019).
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S2/c1-20-12(9-22-11-5-3-2-4-6-11)18-19-15(20)24-10-13(21)17-14-16-7-8-23-14/h2-6H,7-10H2,1H3,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJAFZCPMHWTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NCCS2)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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